
(R)-2-(2-Chloro-5-nitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 2-chloro-5-nitrobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of ®-2-(2-Amino-5-nitrophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Formation of lactams.
科学的研究の応用
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of chiral compounds with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of ®-2-(2-Chloro-5-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
(S)-2-(2-Chloro-5-nitrophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.
2-(2-Chloro-5-nitrophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2-Bromo-5-nitrophenyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
Uniqueness
®-2-(2-Chloro-5-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
(2R)-2-(2-chloro-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-7(13(14)15)6-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5H2/t10-/m1/s1 |
InChIキー |
SMWMRXZOXDFHBJ-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
C1CC(NC1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)

![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
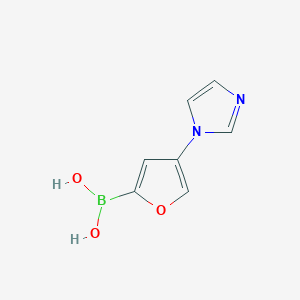
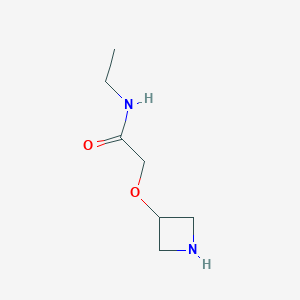
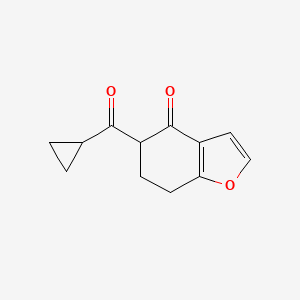
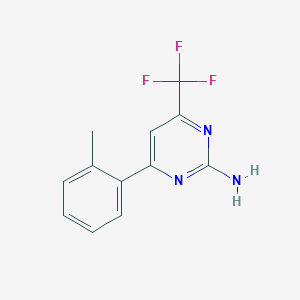

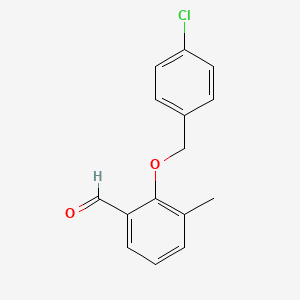
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)

![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)

